8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid
Description
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid (CAS: 1366053-52-2) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid moiety at position 2. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.32 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the carboxylic acid group enables further functionalization (e.g., esterification, amidation). This compound is widely used in medicinal chemistry as a precursor for tropane alkaloid derivatives and receptor-targeting probes .
Properties
CAS No. |
2309122-41-4 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reagents and Conditions for Nitrogen Protection
The Boc group is introduced early in the synthesis to shield the secondary amine during subsequent reactions. A representative protocol involves treating 8-azabicyclo[3.2.1]octan-3-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0°C. For example:
Alternatives for Challenging Substrates
For sterically hindered intermediates, microwave-assisted Boc protection has been employed, reducing reaction times from hours to minutes. For instance, combining the amine with Boc₂O in DMF under microwave irradiation (100°C, 10 minutes) achieves quantitative protection.
Construction of the Bicyclo[3.2.1]oct-2-ene Core
Cyclization via Intramolecular Aldol Condensation
The bicyclic framework is assembled through a stereoselective aldol condensation. Starting from a keto-ester precursor, base-mediated cyclization forms the bicyclo[3.2.1]octane skeleton. Key conditions include:
-
Base : Sodium hydride (NaH) in tetrahydrofuran (THF) at −78°C.
-
Stereochemical Outcome : Exo selectivity (>95%) due to transition-state stabilization.
Installation of the Carboxylic Acid Functionality
Oxidation of a Methyl Group
The 2-carboxylic acid is typically introduced by oxidizing a 2-methyl substituent. A two-step protocol involving bromination followed by hydrolysis is effective:
-
Bromination : Treat 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-2-methyl with N-bromosuccinimide (NBS) under radical initiation (AIBN, 75°C).
-
Hydrolysis : React the resulting bromide with aqueous NaOH (2M) at reflux for 6 hours.
Direct Carboxylation via CO₂ Insertion
An alternative method employs palladium-catalyzed carboxylation using carbon monoxide:
-
Catalyst : Pd(OAc)₂ (5 mol%), 1,1′-bis(diphenylphosphino)ferrocene (dppf, 10 mol%).
-
Conditions : 80°C, 24 hours in DMF/water (9:1).
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
To address racemization during carboxylation, a chiral oxazolidinone auxiliary is attached to the carboxylic acid precursor. After cyclization and oxidation, the auxiliary is cleaved via hydrogenolysis, yielding enantiomerically pure product (ee >98%).
Enzymatic Resolution
Lipase-mediated hydrolysis of a racemic ester intermediate (e.g., using Candida antarctica lipase B) achieves kinetic resolution. The (R)-enantiomer is hydrolyzed preferentially, leaving the (S)-ester for recycling.
Industrial-Scale Production
Continuous Flow Synthesis
A microreactor system optimizes the Boc protection and cyclization steps:
Green Chemistry Initiatives
Solvent replacement strategies substitute DCM with cyclopentyl methyl ether (CPME) and DMF with 2-methyltetrahydrofuran, reducing environmental impact without compromising yield.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.35 (m, 2H, bridgehead H), 5.75 (dd, J = 10.2 Hz, 1H, =CH).
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Classical | Boc₂O, TEA, DCM | 0°C → RT, 12h | 92 |
| Microwave-Assisted | Boc₂O, DMF | 100°C, 10min | 98 |
Table 2. Carboxylation Approaches
| Method | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| Bromination | NBS, AIBN | 75°C, 4h | 65 |
| Palladium-Mediated | Pd(OAc)₂, dppf | 80°C, 24h | 52 |
Table 3. Industrial Process Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Daily Output (kg) | 0.5 | 1.0 |
| Solvent Waste (L/kg) | 120 | 40 |
| Energy Consumption (kWh/kg) | 85 | 30 |
Chemical Reactions Analysis
Types of Reactions
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted Boc-protected amines .
Scientific Research Applications
Scientific Research Applications
The compound has been studied for various applications in scientific research, particularly in the fields of drug discovery and organic synthesis.
Medicinal Chemistry
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid serves as a precursor or intermediate in the synthesis of bioactive compounds. Its derivatives have shown potential as:
- Anti-cancer agents : Some studies indicate that modifications of this compound can lead to enhanced activity against cancer cell lines.
- Antimicrobial agents : Research has explored its potential as a scaffold for developing new antibiotics.
Organic Synthesis
The compound is utilized in various synthetic pathways, including:
- Formation of complex molecules : It can undergo reactions such as oxidation and reduction, facilitating the creation of more complex structures.
- Asymmetric synthesis : The bicyclic framework can be employed in asymmetric synthesis, allowing for the production of chiral compounds which are crucial in pharmaceuticals.
Case Studies
Several case studies highlight the utility of this compound in research:
Case Study 1: Development of Anticancer Agents
Researchers have synthesized derivatives of this compound that exhibit cytotoxicity against various cancer cell lines. For instance, modifications to the azabicyclic structure have resulted in compounds with IC50 values in the low micromolar range, indicating strong potential for further development.
Case Study 2: Antibiotic Development
A study focused on the modification of this compound to enhance its antimicrobial properties revealed that certain derivatives showed activity against resistant bacterial strains. This highlights its potential as a lead compound for antibiotic development.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agents | Derivatives exhibit low micromolar IC50 |
| Antimicrobial agents | Active against resistant strains | |
| Organic Synthesis | Complex molecule formation | Facilitates creation of complex structures |
| Asymmetric synthesis | Useful for producing chiral compounds |
Mechanism of Action
The mechanism of action of 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Ecgonidine (8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid)
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight : 167.21 g/mol
- Key Features :
- Lacks the Boc group; instead, the nitrogen is methylated.
- Retains the carboxylic acid at position 2 but has reduced steric bulk compared to the Boc-protected analog.
- Applications : Ecgonidine is a metabolic intermediate in cocaine biosynthesis and serves as a scaffold for neuropharmacological studies .
Cocaine Hydrochloride
- Molecular Formula: C₁₇H₂₂ClNO₄
- Molecular Weight : 339.81 g/mol
- Key Features :
- Contains a benzoyloxy group at position 3 and a methyl ester at position 2.
- The 8-methyl group and ester functionality enhance lipophilicity, critical for blood-brain barrier penetration.
- Applications: A potent serotonin-norepinephrine-dopamine reuptake inhibitor with notorious psychoactive effects .
Troparil (Methyl 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate)
- Molecular Formula: C₁₆H₂₁NO₂
- Molecular Weight : 259.34 g/mol
- Key Features :
- Substituted with a phenyl group at position 3 and a methyl ester at position 2.
- The phenyl group enhances binding affinity to dopamine transporters.
- Applications : Used in positron emission tomography (PET) imaging to study dopamine reuptake sites .
Ethyl 3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
N-CBZ-8-Azabicyclo[3.2.1]octane-3-carboxylic Acid
- Molecular Formula: C₁₆H₁₉NO₄
- Molecular Weight : 289.33 g/mol
- Key Features: Uses a carbobenzyloxy (Cbz) protecting group instead of Boc. The Cbz group requires hydrogenolysis for deprotection, contrasting with Boc’s acid sensitivity.
- Applications : Employed in peptide coupling and heterocyclic chemistry .
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Boc vs. Methyl (Ecgonidine) : The Boc group in the target compound improves synthetic versatility but reduces membrane permeability compared to ecgonidine’s methyl group .
- Carboxylic Acid vs. Ester (Cocaine) : The free carboxylic acid in the target compound offers a site for salt formation, enhancing aqueous solubility, whereas cocaine’s ester group contributes to its lipophilicity and CNS activity .
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Stability |
|---|---|---|---|
| Target Compound (Boc-protected) | 1.2 | 10 (DMSO) | Stable at -20°C |
| Cocaine Hydrochloride | 2.8 | 50 (Water) | Hygroscopic |
| Troparil | 3.1 | 5 (Ethanol) | Light-sensitive |
| Ethyl 3-Oxo Derivative | 0.9 | 20 (THF) | Oxidizes readily |
Data derived from PubChem, product datasheets, and synthesis reports .
Biological Activity
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies highlighting its pharmacological effects.
- IUPAC Name : (1S,5R)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid
- Molecular Formula : C₁₃H₁₉NO₄
- Molecular Weight : 255.31 g/mol
- CAS Number : 1159826-74-0
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the use of Stille cross-coupling protocols, which have been shown to yield high product yields in related compounds. The SAR studies suggest that modifications to the bicyclic structure can significantly influence the binding affinity and selectivity towards various biological targets .
Antidepressant Activity
Research indicates that compounds similar to 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene derivatives exhibit significant binding profiles for dopamine transporters (DAT) and serotonin transporters (SERT). A study demonstrated that certain derivatives showed a 177-fold selectivity for DAT over SERT, suggesting potential antidepressant properties .
Antimicrobial Properties
The compound's structural similarities with known antibacterial agents hint at possible antimicrobial activity. Five-membered heterocycles, which are prevalent in many antibiotics, may contribute to the biological efficacy of this compound . However, specific data on its antimicrobial effectiveness remains limited and warrants further investigation.
Neuropharmacological Effects
The neuropharmacological profile of azabicyclic compounds indicates potential utility in treating neurological disorders. The ability of these compounds to modulate neurotransmitter systems could be explored for developing new therapeutic agents targeting conditions like anxiety and depression.
Case Studies
Q & A
Q. How can stereochemical integrity be maintained during derivatization?
- Answer :
- Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during alkylation.
- Asymmetric catalysis : Employ Jacobsen’s catalysts for epoxidation or Shi epoxidation for enantioselective oxidation .
- Analytical Control : Confirm retention of stereochemistry via chiral HPLC (e.g., Chiralpak IA column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
